An In-Depth Technical Guide to 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, synthesis protocols, and spectroscopic data, offering a valuable resource for professionals in drug discovery and development.
Core Properties and Data
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a solid, appearing as white to pale yellow crystals.[1] It serves as a versatile intermediate in the synthesis of more complex molecules and is noted for its potential applications in the development of new therapeutic agents, owing to the established pharmacological importance of the pyrazole scaffold.[2][3][4]
Table 1: Physicochemical Properties of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
| Property | Value | Reference |
| CAS Number | 304477-40-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][5] |
| Molecular Weight | 186.21 g/mol | [5] |
| Appearance | White or pale yellow crystals | [1] |
| Melting Point | 105 °C | [1] |
| Boiling Point (Predicted) | 356.4 ± 30.0 °C | [1] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 169.4 °C | [1] |
| Vapor Pressure (Predicted) | 2.92E-05 mmHg at 25°C | [1] |
| Refractive Index (Predicted) | 1.593 | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[6][7] This reaction facilitates the formylation of electron-rich heterocyclic compounds. The general approach involves the reaction of a corresponding hydrazone with the Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][6]
General Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be adapted from established protocols for similar pyrazole derivatives.[6][8][9] The process begins with the synthesis of the precursor hydrazone, followed by cyclization and formylation.
Step 1: Synthesis of the Phenylhydrazone of Acetophenone
A mixture of acetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid.[2][9] The resulting phenylhydrazone precipitates upon cooling and can be purified by recrystallization.
Step 2: Vilsmeier-Haack Reaction
The synthesized phenylhydrazone is then subjected to the Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared by adding phosphorus oxychloride to chilled dimethylformamide. The hydrazone is then added to this reagent, and the mixture is heated.[6][9] The reaction introduces a formyl group at the 4-position of the newly formed pyrazole ring. The product is typically isolated by pouring the reaction mixture into ice water and neutralizing it, followed by filtration and recrystallization.[9]
Diagram 1: General Workflow for the Vilsmeier-Haack Synthesis
Caption: General workflow for the synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (~9.8-10.1 ppm).- A singlet for the pyrazole ring proton.- A singlet for the N-methyl protons.- Multiplets for the phenyl group protons.[10] |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~183-186 ppm).- Signals for the pyrazole ring carbons.- Signals for the phenyl group carbons.- A signal for the N-methyl carbon.[10] |
| IR (KBr, cm⁻¹) | - A strong C=O stretching vibration for the aldehyde (~1660-1695 cm⁻¹).- C-H stretching vibrations for aromatic and methyl groups.- C=C and C=N stretching vibrations of the pyrazole and phenyl rings.[2][12] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Potential Applications
The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][13] While specific biological studies on 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde are not extensively documented in the public domain, its structural features suggest it as a promising candidate for further investigation and as a key intermediate in the synthesis of novel bioactive molecules. The aldehyde functional group provides a convenient handle for derivatization to generate libraries of compounds for screening.[1]
Diagram 2: Potential Derivatization Pathways for Biological Screening
Caption: Potential derivatization pathways for generating compound libraries.
Safety Information
As an organic aldehyde, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde should be handled with appropriate safety precautions. It is predicted to be an irritant to the skin and eyes.[1] Standard laboratory safety practices, including the use of personal protective equipment, are recommended.
This technical guide serves as a foundational resource for researchers and scientists working with 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The provided data and protocols are intended to facilitate further research and development in the fields of organic synthesis and medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 848884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. degres.eu [degres.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. rsc.org [rsc.org]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. jocpr.com [jocpr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
